molecular formula C7H9ClN2O3S B13017015 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Cat. No.: B13017015
M. Wt: 236.68 g/mol
InChI Key: ULKHXNKLXJGUTE-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and antibiotic discovery. This compound features a hybrid structure incorporating a 4-oxo-1,4-dihydropyridine core, a sulfonamide group, and a chloro substituent, motifs commonly associated with bioactive molecules . Researchers may be interested in this compound for its potential to target bacterial enzymes. Related 2-pyridone and sulfonamide derivatives have demonstrated inhibitory activity against key bacterial targets such as DNA gyrase and dihydrofolate reductase (DHFR), disrupting folate synthesis and DNA supercoiling essential for bacterial survival . The structural attributes of this chemical scaffold suggest potential as a lead compound for developing novel antimicrobial agents against susceptible pathogens . The inclusion of both the sulfonamide and dihydropyridine components in a single molecular framework is a strategy explored to enhance biological activity and overcome multi-drug resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O3S/c1-10(2)14(12,13)6-4-9-3-5(8)7(6)11/h3-4H,1-2H3,(H,9,11)

InChI Key

ULKHXNKLXJGUTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CNC=C(C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyridine-3-sulfonyl chloride and N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions. For structurally analogous compounds (e.g., N,N-diethyl derivatives), hydrolysis yields the corresponding pyridinone-sulfonic acid, as evidenced by:

  • Conditions : Reflux in aqueous HCl (acidic) or NaOH (basic).

  • Mechanism : Nucleophilic attack on the sulfonamide’s sulfur atom, leading to cleavage of the S–N bond.

  • Impact : Alters solubility and biological activity due to conversion to a sulfonic acid.

Reaction with Active Methylene Compounds

The compound participates in cyclocondensation reactions with reagents like malononitrile or acetylacetone to form fused heterocycles:

ReagentProductConditionsKey Spectral Data (IR/NMR)Source
MalononitrilePyrido[2,3-d]pyrimidine derivativesEthanol, piperidine catalystIR: 2214 cm⁻¹ (CN), 1651 cm⁻¹ (C=O)
Acetylacetone4,6-Dimethylpyridin-2-one derivativesReflux in ethanol¹H NMR: δ 1.99, 2.41 ppm (CH₃ groups)

Intramolecular Friedel-Crafts Reactions

In the presence of H₂SO₄, chloro-substituted intermediates derived from this compound undergo Friedel-Crafts cyclization to form thiochroman-4-ones .

With Hydrazonoyl Halides

Reaction with hydrazonoyl halides (e.g., 3a–h ) yields pyrazole-thiazole hybrids:

  • Conditions : Ethanol, triethylamine (TEA) catalyst .

  • Product : 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea derivatives.

  • Characterization :

    • ¹H NMR: δ 6.39 ppm (pyridine-H), δ 7.09–7.46 ppm (aromatic protons) .

    • MS: Molecular ion peaks matching theoretical m/z .

With Aromatic Aldehydes

Condensation with aldehydes (e.g., salicylaldehyde) forms chromene derivatives:

  • Conditions : Ammonium acetate catalyst, ethanol .

  • Product : N-Carbamimidoyl-4-(2-imino-2H-chromen-3-yl)benzenesulfonamide .

  • IR Data : Absence of CN stretch (2214 cm⁻¹), new absorption at 1668 cm⁻¹ (C=O) .

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 is susceptible to substitution:

  • Reagents : Amines, thiols, or alkoxides.

  • Example : Reaction with 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine yields N-alkylated benzamide derivatives .

  • Key Data :

    • SMILES: C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC=C(C=C4)Cl .

    • InChIKey: WGIUKIIJJIOZCA-AWEZNQCLSA-N .

Microwave-Assisted Functionalization

Under microwave irradiation, the compound reacts with 4-chlorobenzoate esters to form substituted pyridyl benzoates:

  • Conditions : 100–120°C, 15–20 minutes .

  • Outcome : Enhanced reaction efficiency (85–92% yield) compared to conventional heating .

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide exhibits significant antibacterial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for further investigation in pharmacological studies. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli4 μg/mL
Staphylococcus aureus4 μg/mL
Bacillus subtilis4 μg/mL

These results suggest that the compound may serve as an alternative to conventional antibiotics like amoxicillin, offering a potential solution to antibiotic resistance issues .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The efficacy of the compound in inhibiting fungal growth further supports its potential use in treating infections caused by resistant fungal pathogens .

Cancer Therapy

The ability of this compound to inhibit enzymes involved in folate metabolism suggests potential applications in cancer therapy. Dysregulation of folate pathways is common in cancer cells, and targeting these pathways could enhance therapeutic outcomes. Studies are ongoing to explore this avenue further .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including multi-component reactions. These synthetic strategies allow for modifications that can enhance the compound's solubility and bioavailability, which are critical for its effectiveness as a therapeutic agent .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against multiple bacterial strains at low concentrations compared to traditional antibiotics .
  • Mechanism of Action : Research has elucidated the mechanisms by which the compound inhibits bacterial growth through folate synthesis interference, providing insights into its potential as an antibiotic alternative .
  • Metal Chelation : Investigations into the chelation properties of the compound suggest that it may enhance the activity of metal-dependent enzymes, further broadening its therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The chloro and dimethylamino groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes analogs such as 3-chloro-N-phenyl-phthalimide (), pyrazole-4-carboxamide derivatives (), and chlorophenylsulfanyl pyrazole-carbaldehyde (). Below is a detailed comparison based on structural and functional attributes:

Structural Similarities and Differences

Feature 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide 3-Chloro-N-phenyl-phthalimide () Pyrazole-4-carboxamide Derivatives () Chlorophenylsulfanyl Pyrazole ()
Core Structure 1,4-Dihydropyridine Phthalimide (isoindole-1,3-dione) Pyrazole Pyrazole
Key Substituents - 5-Cl
- 3-Sulfonamide (N,N-dimethyl)
- 4-Oxo
- 3-Cl
- N-Phenyl
- 5-Cl
- 4-Carboxamide
- Aryl/cyano groups
- 3-Cl
- Sulfanyl (S–C6H4Cl)
- CF3
Sulfur Functional Group Sulfonamide (-SO2NMe2) None Carboxamide (-CONH-) Sulfanyl (-S–C6H4Cl)
Chlorine Position Position 5 Position 3 (phthalimide) Position 5 (pyrazole) Position 3 (pyrazole)

Physicochemical Properties

Property Target Compound (Hypothetical) Pyrazole-4-carboxamides () 3-Chloro-N-phenyl-phthalimide ()
Melting Point Estimated 150–200°C (based on sulfonamide analogs) 123–183°C Not reported
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Soluble in DMF/chloroform Likely low (aromatic phthalimide core)
Spectroscopic Data Expected IR: ~1350 cm⁻¹ (S=O), ~1600 cm⁻¹ (C=O) IR: 1636–1560 cm⁻¹ (amide C=O) Not reported

Stability and Reactivity

  • The sulfonamide group in the target compound may enhance hydrolytic stability compared to carboxamides ().
  • The 4-oxo group in dihydropyridines can participate in keto-enol tautomerism, influencing reactivity.
  • Chlorine substituents in all analogs likely increase electrophilicity, facilitating nucleophilic substitutions.

Biological Activity

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and enzyme inhibitory activities. Additionally, it summarizes relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a sulfonamide moiety, which are known to enhance biological activity. The sulfonamide group is particularly significant for its pharmacological effects, including antibacterial and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity.

Compound Target Bacteria MIC (μM) Activity
5aStaphylococcus aureus>100No significant activity
5bEscherichia coli>100No significant activity
5cKlebsiella pneumoniae>100No significant activity
5dPseudomonas aeruginosa>100No significant activity

None of the tested compounds demonstrated antimicrobial activity below 100 μM when compared to ciprofloxacin as a reference drug .

Antioxidant Activity

The antioxidant potential of related compounds was evaluated using DPPH and FRAP assays. The results indicated that modifications in the chemical structure could significantly influence antioxidant activity.

Compound DPPH Scavenging Activity (mM) FRAP (mM)
5a1.574.2
5b7.6Not reported
5c1.23Not reported
5d0.95Not reported

The presence of a methoxazole ring in compound 5d improved its antioxidant capacity compared to others .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.

Enzyme Inhibitory Activity
Acetylcholinesterase (AChE)Moderate to strong inhibition observed in various derivatives
UreaseStrong inhibition across tested compounds

These findings suggest that the sulfonamide functionality contributes significantly to the enzyme inhibition profile of related compounds .

Case Studies

A notable study synthesized a series of derivatives incorporating the sulfonamide group and evaluated their biological activities. The results highlighted that certain derivatives exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while others showed promising potential as AChE inhibitors .

Another study focused on molecular docking simulations to predict interactions between the synthesized compounds and target enzymes, revealing insights into their binding affinities and mechanisms of action .

Q & A

Advanced Research Question

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., sulfonamide sulfur or pyridine nitrogen). PubChem-derived InChI keys (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N) enable structure import into Gaussian or ORCA .
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase), leveraging the sulfonamide group’s affinity for zinc ions.

How can conflicting spectral or crystallographic data be resolved during characterization?

Advanced Research Question
Contradictions often arise from polymorphism or solvent effects:

  • Cross-validation : Compare NMR (solution state) with X-ray (solid state). For example, methyl group shifts in NMR should align with crystallographic torsional angles .
  • Dynamic NMR : Assess temperature-dependent conformational changes if signal splitting occurs.
  • PXRD : Confirm crystallinity and rule out amorphous impurities if XRD data diverges from single-crystal studies .

What strategies are effective for modifying the core structure to enhance specific physicochemical properties?

Advanced Research Question

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl) at the pyridine 5-position to increase electrophilicity.
  • Ring functionalization : Replace dimethylamine with cyclic amines (e.g., piperidine) to alter solubility, as seen in related sulfonamide analogs .
  • Bioisosteric replacement : Substitute the sulfonamide with a carboxylate group to modulate binding affinity, guided by computational SAR (structure-activity relationship) models.

How can researchers address low reproducibility in synthetic protocols for this compound?

Basic Research Question

  • Parameter documentation : Strictly control reaction time, stoichiometry, and drying conditions (e.g., Na2SO4 vs. MgSO4 for solvent removal) .
  • Batch analysis : Use HPLC to compare impurity profiles across batches.
  • Reagent quality : Ensure EDCI/HOBt are freshly distilled to avoid diminished coupling efficiency.

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question
While avoiding industrial focus, methodological hurdles include:

  • Heat dissipation : Use jacketed reactors for exothermic steps (e.g., sulfonylation).
  • Purification : Replace preparative TLC with flash chromatography (e.g., silica gel, PE:EA gradients) for higher throughput .
  • Solvent recovery : Implement rotary evaporation under reduced pressure to reclaim DMF.

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